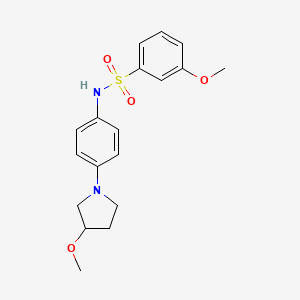

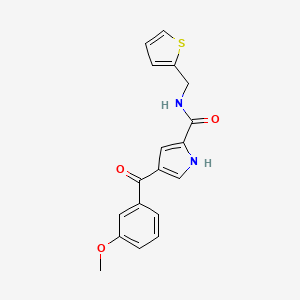

![molecular formula C18H15N3OS B2981780 benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058730-93-9](/img/structure/B2981780.png)

benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[b]thiophene is a class of heterocyclic compound . It is a structural motif in pharmaceuticals and biologically active molecules . They are usually considered as important structural motifs in pharmaceuticals and biologically active molecules .

Synthesis Analysis

A series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .Molecular Structure Analysis

The solid-state structure of similar compounds was determined by single-crystal X-ray diffraction . This revealed a four-coordinated dimethylboryl centre .Chemical Reactions Analysis

A reaction pathway for the palladium-catalyzed synthesis of 2-substituted benzo[b]thiophenes from 2-halophenols and alkynes, which consists of two steps: the Sonogashira coupling of 2-halothiophenol with the alkyne and the subsequent cyclization of 2-alkynylthiophenol .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Compounds with structural similarities to benzo[b]thiophen-2-yl derivatives have been explored for their antitumor properties. For instance, derivatives of benzo[c]cyclohepta[d]pyrimidines have shown potent antitumor activity against various cancer cell lines, including liver and breast cancer cell lines (Edrees & Farghaly, 2017)[https://consensus.app/papers/synthesis-antitumor-activity-edrees/334dea11919f50238ebbf1419e1ce239/?utm_source=chatgpt]. These findings suggest that our compound of interest may also possess antitumor capabilities, warranting further investigation in this direction.

Enhancement of Polymer Solar Cell Efficiency

Research on thieno[3,4-b]-thiophene/benzodithiophene compounds, similar to the thiophene moiety present in the specified compound, has demonstrated significant improvements in the efficiency of polymer solar cells through solvent treatment (Zhou et al., 2013)[https://consensus.app/papers/high‐efficiency-polymer-solar-cells-enhanced-solvent-zhou/3a4adab402c154b8bf4c0347b213ac7a/?utm_source=chatgpt]. This indicates the potential of benzo[b]thiophen-2-yl derivatives in enhancing renewable energy technologies.

Heterocyclic Chemistry Applications

The synthesis and transformation of thiophene derivatives play a crucial role in the development of new heterocyclic compounds with varied biological and chemical properties. Studies have explored novel transformations of thiophene compounds for synthesizing heterocycles like thienopyrimidines, which are valuable in creating new materials and drugs (Pokhodylo et al., 2010)[https://consensus.app/papers/novel-selected-tandem-transformations-amino-pokhodylo/d01ea8a195575fb1868f5bae3e3a2ab0/?utm_source=chatgpt]. Given this, the compound may serve as a precursor or building block in synthesizing novel heterocyclic molecules with potential applications in materials science and pharmacology.

Zukünftige Richtungen

Wirkmechanismus

- The primary target of this compound is the 5-HT1A receptor . This receptor belongs to the serotonin (5-hydroxytryptamine, 5-HT) receptor family and plays a crucial role in regulating various physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .

Target of Action

Mode of Action

Eigenschaften

IUPAC Name |

1-benzothiophen-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c22-18(17-7-11-3-1-2-4-16(11)23-17)21-12-5-6-15(21)13-9-19-10-20-14(13)8-12/h1-4,7,9-10,12,15H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKLJNFQGCJQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2981701.png)

![3-[(3,4-Difluorophenyl)sulfonyl]-6-fluoro-4-[4-(methoxymethyl)piperidin-1-yl]quinoline](/img/structure/B2981707.png)

![5-Tert-butyl-7-chloro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2981713.png)

![N-[3-[2-(3-Methylphenyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2981715.png)

![2-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2981717.png)

![3-methyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2981718.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2981719.png)